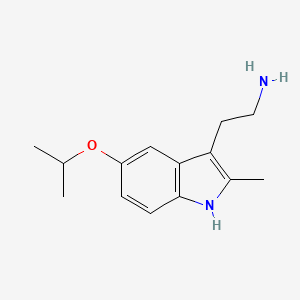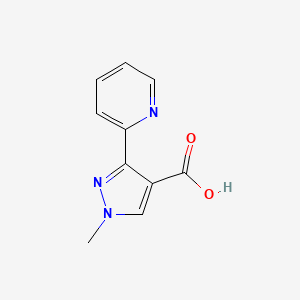![molecular formula C9H18Cl2N4O B1461855 [1-(1,2,4-氧二唑-3-基甲基)哌啶-3-基]甲胺二盐酸盐 CAS No. 1803566-58-6](/img/structure/B1461855.png)
[1-(1,2,4-氧二唑-3-基甲基)哌啶-3-基]甲胺二盐酸盐
描述
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4O and its molecular weight is 269.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与开发
1,2,4-氧二唑部分是一个重要的药效团,在药物化学中具有重要作用。它具有广泛的生物活性,使其成为药物开发的理想候选者。 1,2,4-氧二唑的衍生物已被探索作为潜在的酶抑制剂,这可能导致新型治疗剂的开发 .
抗癌研究
含有 1,2,4-氧二唑环的化合物已被研究用于其抗癌特性。已知它们可以抑制特定的癌症生物学靶点,例如端粒酶活性以及对癌细胞增殖至关重要的各种酶。 这使得它们在设计新型抗癌药物方面具有价值 .
农业应用
1,2,4-氧二唑的衍生物已显示出广泛的农业生物活性。 它们已被合成并评估其作为化学杀虫剂的有效性,显示出对植物病害和害虫的良好效果,这些病害和害虫对粮食安全构成重大威胁 .
抗菌活性
研究表明,1,2,4-氧二唑衍生物可以对各种细菌菌株表现出强烈的抗菌作用。 这包括影响水稻植物的黄单胞菌等病原体,表明这些化合物有可能被开发成新型抗菌剂 .
抗真菌和杀线虫活性
除了其抗菌特性外,某些 1,2,4-氧二唑衍生物已显示出中等程度的抗真菌和杀线虫活性。 这表明它们可用于开发治疗农业中的真菌感染和线虫侵染的药物 .
分子对接和 SAR 研究
1,2,4-氧二唑衍生物也用于分子对接和构效关系 (SAR) 研究。 这些研究有助于理解化合物与其生物学靶点之间的相互作用,这对合理的药物设计至关重要 .
作用机制
Target of Action
Oxadiazoles and piperidines are found in a variety of bioactive compounds and drugs, suggesting that they may interact with multiple targets . .
Mode of Action
The mode of action of “[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride” would depend on its specific targets. Oxadiazoles and piperidines can have diverse modes of action depending on their structure and the context in which they are used .
生化分析
Biochemical Properties
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in the biochemical processes within cells .
Cellular Effects
The effects of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit signaling pathways, leading to changes in cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins .
Molecular Mechanism
At the molecular level, [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, affecting the overall biochemical pathways. Furthermore, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in the synthesis of proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in alterations in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This interaction highlights the compound’s potential to regulate metabolic processes and its importance in biochemical research .
Transport and Distribution
The transport and distribution of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and its effects on different biological systems .
Subcellular Localization
The subcellular localization of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .
属性
IUPAC Name |
[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-4-8-2-1-3-13(5-8)6-9-11-7-14-12-9;;/h7-8H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJRPTSQSJDOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NOC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine](/img/structure/B1461772.png)



![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B1461780.png)

![[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1461782.png)

![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)




![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)
